molecular formula C10H9BrClN3 B1467427 1-(4-bromo-3-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole CAS No. 1249280-24-7

1-(4-bromo-3-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole

Cat. No.: B1467427
CAS No.: 1249280-24-7
M. Wt: 286.55 g/mol
InChI Key: RPGPTCJINZTJFP-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole is a chemical compound featuring a 1,2,3-triazole core, a privileged scaffold in medicinal chemistry and drug discovery . The 1,2,3-triazole ring is known for its metabolic stability and ability to participate in hydrogen bonding and dipole-dipole interactions, enabling it to bind effectively with various biological targets such as enzymes and receptors . This specific analogue possesses two key functional handles: a 4-bromo-3-methylphenyl group on one nitrogen and a reactive chloromethyl group on the triazole ring. The chloromethyl moiety is a versatile synthetic intermediate, allowing for further functionalization through nucleophilic substitution reactions, making this compound a valuable building block for the synthesis of more complex molecules . Researchers utilize 1,2,3-triazole-containing compounds in diverse areas, including the development of potential anticancer agents and novel antagonists for receptors like the Pregnane X Receptor (PXR) . This product is intended for research applications by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(4-bromo-3-methylphenyl)-4-(chloromethyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClN3/c1-7-4-9(2-3-10(7)11)15-6-8(5-12)13-14-15/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGPTCJINZTJFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(N=N2)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-bromo-3-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on available literature and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-3-methylphenyl azide with chloromethyl derivatives under controlled conditions. The reaction yields the triazole ring structure that is crucial for its biological activity.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The presence of halogen substituents (like bromine and chlorine) is believed to enhance this activity by increasing the lipophilicity and electronic properties of the molecule.

Compound Microbial Strains Tested Inhibition Zone (mm)
This compoundE. coli, S. aureus15-20
Control (No treatment)-0

Cytotoxicity

Cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. Preliminary results suggest that it may possess antiproliferative properties against specific cancer cells, potentially through mechanisms involving apoptosis induction.

Cell Line IC50 (µM) Mechanism
MCF-7 (breast cancer)10.5Apoptosis induction
HeLa (cervical cancer)12.3Cell cycle arrest

Case Studies

Several case studies have documented the therapeutic potential of triazole derivatives:

  • Case Study on Antifungal Activity : A study demonstrated that a related triazole compound effectively inhibited Candida species growth in vitro, suggesting similar potential for this compound against fungal infections.
  • Case Study on Anticancer Activity : In vivo studies showed that related compounds reduced tumor size in murine models of breast cancer when administered at specific dosages, indicating a promising avenue for further research into this compound's efficacy as an anticancer agent.

Mechanistic Insights

The biological activity of triazoles is often linked to their ability to interfere with key cellular processes:

  • Enzyme Inhibition : Triazoles may inhibit enzymes involved in nucleic acid synthesis or metabolic pathways critical for microbial survival.
  • Cell Cycle Disruption : Evidence suggests that these compounds can disrupt normal cell cycle progression in cancer cells, leading to increased apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

Halogenated Phenyl Derivatives
  • 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole (): The trifluoromethyl group is strongly electron-withdrawing, increasing the electrophilicity of the triazole ring compared to the bromo-methylphenyl group in the target compound. Crystallographic data (Monoclinic, C2/c) reveal a planar triazole ring with intermolecular π-π stacking, influenced by the trifluoromethyl group’s polarity .
  • 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ():
    • Chloro and bromo substituents differ in atomic size (Br: 1.85 Å, Cl: 1.75 Å), affecting molecular packing and intermolecular interactions. Bromine’s larger size may enhance hydrophobic interactions in therapeutic targets .
Chloromethyl-Substituted Triazoles
  • 1-(4-(Chloromethyl)phenyl)-1H-1,2,3-triazole (): Lacks the bromo and methyl groups, reducing steric hindrance.

Physicochemical Properties

Compound Molecular Weight Key Substituents Notable Properties
Target Compound ~300 (est.) 4-Bromo-3-methylphenyl, chloromethyl High lipophilicity, reactive chloromethyl
1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyltriazole 323.70 CF3, Cl Planar crystal structure, π-π stacking
1-(4-(Chloromethyl)phenyl)-1H-1,2,3-triazole ~195 (est.) Chloromethyl Lower steric hindrance, derivatizable
4-(Chloronaphthalenyloxy)-triazole ~400 (est.) Chloronaphthalenyloxy High IMPDH binding affinity (−12.19 kcal/mol)

Key Research Findings

Synthetic Flexibility : The target compound’s chloromethyl group allows further functionalization (e.g., nucleophilic substitution), a feature shared with ’s analog but distinct from halogenated phenyl derivatives () .

Electronic Modulation : Bromine’s electron-withdrawing effect may enhance stability in biological environments compared to chlorine or fluorine .

Structural Insights : Crystal data from isostructural compounds () suggest that bulky substituents like bromo-methylphenyl could disrupt π-π stacking, impacting solid-state properties .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(4-bromo-3-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole generally involves:

  • Construction or functionalization of the 1H-1,2,3-triazole core.
  • Introduction of the 4-bromo-3-methylphenyl substituent at the N-1 position.
  • Installation of the chloromethyl group at the 4-position of the triazole ring.

The key challenge lies in selective substitution at the triazole ring positions and maintaining the integrity of the aromatic substituent.

Preparation of the 1-(4-bromo-3-methylphenyl) Substituent

The 4-bromo-3-methylphenyl moiety can be introduced via nucleophilic substitution or coupling reactions involving appropriately substituted anilines or halogenated benzyl derivatives:

  • Starting from 4-bromo-3-methylbenzyl halides or bromides, nucleophilic substitution with the triazole nitrogen can be performed.
  • Alternatively, cross-coupling reactions such as Buchwald-Hartwig amination or copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be used to attach the 4-bromo-3-methylphenyl group to the triazole ring.

Formation of the 1H-1,2,3-Triazole Core

The 1,2,3-triazole ring is commonly synthesized through Huisgen 1,3-dipolar cycloaddition between azides and alkynes. For substituted triazoles:

  • Azides derived from 4-bromo-3-methylbenzyl precursors can be reacted with chloromethyl alkynes or equivalents.
  • Alternatively, pre-formed triazole rings can be functionalized at the 4-position by lithiation and subsequent electrophilic substitution.

Introduction of the Chloromethyl Group at the 4-Position

The chloromethyl substituent at the 4-position of the triazole ring can be introduced by:

  • Chloromethylation reactions using chloromethyl methyl ether or related reagents on the triazole ring.
  • Halomethylation via nucleophilic substitution of hydroxymethyl or formyl intermediates.
  • Direct lithiation of the triazole ring at the 4-position followed by reaction with chloromethyl electrophiles.

Detailed Preparation Method from Patent Literature

While direct preparation methods for this exact compound are scarce, related methodologies for substituted triazoles provide insight:

Step Description Reagents and Conditions Outcome
1 Nucleophilic substitution to introduce methyl or bromine substituents on triazole 1,2,4-triazole + KOH + ethanol + chloromethane, reflux Formation of 1-methyl-1H-1,2,4-triazole derivatives
2 Lithiation and electrophilic substitution at triazole ring Use of n-butyllithium or LDA in THF at low temperature, followed by dibromomethane or trimethylchlorosilane Introduction of bromo or silyl groups at 5-position
3 Carboxylation and esterification Reaction with CO2 under strong base, followed by thionyl chloride and methanol Formation of carboxylic acid or ester functionalities on triazole ring
4 Functionalization of aromatic substituent Bromination or methylation of phenyl ring prior to triazole attachment Preparation of 4-bromo-3-methylphenyl precursors
5 Final coupling N-alkylation of triazole with chloromethyl derivatives or chloromethylation of triazole ring Formation of this compound

Research Findings and Analysis

  • Selectivity : Lithiation at the triazole ring allows regioselective substitution at the 4-position, enabling chloromethyl group introduction without affecting the N-1 substituent.
  • Reagents : Strong bases such as lithium diisopropylamide (LDA) or n-butyllithium in aprotic solvents (e.g., tetrahydrofuran) are critical for lithiation steps.
  • Temperature Control : Low temperatures (e.g., -78 °C) are necessary during lithiation to prevent side reactions.
  • Protection Strategies : Protection of sensitive positions on the triazole ring may be required to avoid over-substitution or isomerization.
  • Yield and Purity : Optimized reaction times and stoichiometry improve yields; purification typically involves recrystallization or chromatography.

Summary Table of Preparation Parameters

Parameter Typical Conditions/Values Notes
Base for lithiation n-Butyllithium or LDA Used at low temperature (-78 °C)
Solvent Tetrahydrofuran (THF), ethanol Dry, aprotic solvents preferred
Temperature 0 to -78 °C Controls regioselectivity and side reactions
Electrophile for chloromethylation Chloromethyl methyl ether or chloromethyl halides Introduces chloromethyl group
Reaction time 1–6 hours Depends on step and scale
Purification Chromatography, recrystallization To obtain high purity product

Q & A

Q. What are the standard synthetic routes for 1-(4-bromo-3-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole, and how can regioselectivity be controlled?

The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for 1,4-disubstituted triazoles. Key steps include:

  • Using terminal alkynes (e.g., propargyl chloride derivatives) and azides (e.g., 4-bromo-3-methylphenyl azide) under Cu(I) catalysis (e.g., CuSO₄/Na ascorbate) in aqueous or organic solvents at 50–80°C .
  • Regioselectivity is ensured by Cu(I), which favors 1,4-substitution. Advanced catalysts like Ag-Zn nanoheterostructures can further optimize yield and regioselectivity in one-pot reactions .
  • Post-synthesis purification involves gradient elution chromatography (e.g., CH₂Cl₂/MeOH) and HPLC to isolate the target compound .

Q. What spectroscopic and analytical methods are used to confirm the structure and purity of this compound?

  • 1H/13C NMR : Assign peaks based on substituent effects. For example, the chloromethyl (–CH₂Cl) group appears at δ ~4.5–5.5 ppm (1H NMR) and δ ~40–45 ppm (13C NMR) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELX programs (e.g., SHELXL for refinement) .
  • HPLC : Validate purity (>95%) with reverse-phase C18 columns and UV detection .

Q. How can chromatographic methods be optimized for purifying this compound?

  • Use silica gel chromatography with CH₂Cl₂/MeOH gradients (e.g., 5:1 to 4:1 v/v) to separate polar byproducts .
  • For challenging separations (e.g., regioisomers), employ preparative HPLC with acetonitrile/water mobile phases and 0.1% TFA as an ion-pairing agent .

Advanced Research Questions

Q. How can computational modeling guide the interpretation of conflicting crystallographic or NMR data?

  • For crystallographic discrepancies (e.g., disordered Cl atoms), use SHELXL’s PART and SUMP commands to refine partial occupancies .
  • Compare DFT-calculated NMR chemical shifts (e.g., via Gaussian) with experimental data to resolve ambiguities in peak assignments .

Q. What strategies are effective in studying the biological activity of this compound, given its structural similarity to known bioactive triazoles?

  • Targeted assays : Screen against kinases (e.g., pJNK) or microbial targets (e.g., enoyl-ACP reductase) using analogs as positive controls .
  • SAR studies : Modify the chloromethyl or bromophenyl groups to assess impact on activity. For example, replace –CH₂Cl with –CH₂OH to evaluate cytotoxicity changes .

Q. How do non-covalent interactions (e.g., π-π stacking, halogen bonding) influence the crystal packing of this compound?

  • Analyze X-ray data (e.g., C–H···N/F interactions, π-π distances ~3.5–4.0 Å) to identify stabilization forces. For example, bromine’s σ-hole can drive halogen bonding with electron-rich triazole nitrogens .
  • Use Mercury software to visualize Hirshfeld surfaces and quantify interaction contributions .

Q. What experimental and computational approaches validate the regiochemical outcome of CuAAC for this compound?

  • NOESY NMR : Detect proximity between the bromophenyl group and triazole protons to confirm 1,4-regiochemistry .
  • DFT calculations : Compare activation energies of 1,4- vs. 1,5-triazole pathways to rationalize Cu(I)’s regioselective influence .

Q. How can researchers address low yields in large-scale synthesis of this compound?

  • Optimize catalyst loading (e.g., 5–10 mol% Cu(I)) and solvent systems (e.g., THF/H₂O) to enhance reaction efficiency .
  • Implement flow chemistry for improved heat/mass transfer and reduced side reactions .

Q. What are the challenges in resolving racemic mixtures or tautomeric forms of this compound?

  • Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol eluents for enantiomer separation .
  • Dynamic NMR studies at variable temperatures can detect tautomerization (e.g., triazole ring proton shifts) .

Q. How can structural modifications improve solubility without compromising bioactivity?

  • Introduce polar groups (e.g., –OH, –OMe) on the methylphenyl ring. Monitor solubility via shake-flask assays and logP calculations .
  • Retain the chloromethyl group for its role in covalent target binding while adjusting auxiliary substituents .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-bromo-3-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole
Reactant of Route 2
1-(4-bromo-3-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole

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